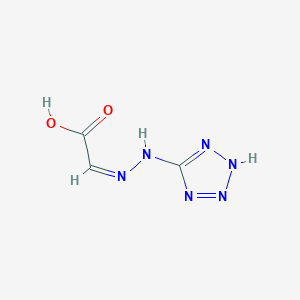

(1H-Tetrazol-5-ylhydrazono)-acetic acid

描述

(1H-Tetrazol-5-ylhydrazono)-acetic acid is a tetrazole derivative featuring a hydrazone (-NH-N=CH-) group attached to the tetrazole ring. Tetrazoles are nitrogen-rich heterocycles known for their bioisosteric properties, often serving as carboxylic acid surrogates in pharmaceuticals due to their metabolic stability and hydrogen-bonding capacity .

属性

CAS 编号 |

383398-32-1 |

|---|---|

分子式 |

C3H4N6O2 |

分子量 |

156.1 g/mol |

IUPAC 名称 |

(2Z)-2-(2H-tetrazol-5-ylhydrazinylidene)acetic acid |

InChI |

InChI=1S/C3H4N6O2/c10-2(11)1-4-5-3-6-8-9-7-3/h1H,(H,10,11)(H2,5,6,7,8,9)/b4-1- |

InChI 键 |

DKWHWJMPDXKULW-RJRFIUFISA-N |

SMILES |

C(=NNC1=NNN=N1)C(=O)O |

手性 SMILES |

C(=N\NC1=NNN=N1)\C(=O)O |

规范 SMILES |

C(=NNC1=NNN=N1)C(=O)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural Comparison

The hydrazone group in (1H-Tetrazol-5-ylhydrazono)-acetic acid introduces unique conformational and electronic properties compared to other substituents:

*Molecular formula inferred from analogous compounds.

- Hydrazone vs.

- Dihedral Angles: In 2-(5-Amino-2H-tetrazol-2-yl)acetic acid, the tetrazole and carboxylate groups form a dihedral angle of 82.25°, influencing crystal packing via N–H⋯O and O–H⋯N interactions . Similar steric effects may occur in the hydrazone derivative.

Physicochemical Properties

- Acidity : Thiol-substituted tetrazoles (e.g., 5-Mercaptotetrazole-1-acetic acid) exhibit higher acidity (pKa ~3–4) due to the electron-withdrawing thiol group, whereas hydrazone derivatives may have moderate acidity influenced by resonance stabilization .

- Solubility: Amino and hydrazone groups enhance water solubility via hydrogen bonding, while thioether and methyl groups increase lipophilicity .

准备方法

Cyclocondensation of Cyanoacetic Acid Derivatives

A patent (CN102993114A) describes a two-step method for synthesizing structurally related 1H-tetrazole-5-acetic acid, adaptable for the target compound:

- Step 1 : Cyanoacetic acid reacts with sodium azide (NaN₃) in dimethylformamide (DMF) at 80–100°C for 4–6 hours.

- Step 2 : Acidification with hydrochloric acid (HCl) yields the tetrazole-carboxylic acid.

While this patent focuses on 1H-tetrazole-5-acetic acid (lacking the hydrazono group), modifying Step 1 by introducing a hydrazine derivative could yield the desired product. For example, substituting cyanoacetic acid with cyanoacetic acid hydrazide may facilitate hydrazone formation during cyclocondensation.

Reaction Conditions :

Hydrazone Formation via Tetrazole-Hydrazine Intermediate

A plausible route involves synthesizing 5-hydrazino-1H-tetrazole first, followed by condensation with glyoxylic acid:

- Synthesis of 5-hydrazino-1H-tetrazole :

- Condensation with glyoxylic acid :

- Mix 5-hydrazino-1H-tetrazole and glyoxylic acid in ethanol/water, reflux for 2–4 hours.

Advantages :

- Avoids hazardous azide handling.

- Modular approach allows functionalization.

Challenges :

- Low yields due to side reactions (e.g., oxidation).

[3+2] Cycloaddition Strategy

The Huisgen cycloaddition—a cornerstone of tetrazole synthesis—offers another pathway:

- React hydrazono-acetonitrile (N≡C–C(=N–NH₂)–COOH) with sodium azide in acidic conditions.

- The nitrile group undergoes [3+2] cycloaddition with NaN₃, forming the tetrazole ring.

Optimization Parameters :

- Solvent : DMF or water/1,2-propanediol mixtures.

- Catalyst : ZnCl₂ or NH₄Cl enhances regioselectivity.

- Temperature : 100–120°C (sealed vessel).

Comparative Analysis of Methods

*Theoretical yields based on analogous reactions.

Key Observations :

- The cyclocondensation route (Method 2.1) is most industrially viable due to high yields and established protocols.

- Hydrazine-based methods (Method 2.2) require stringent safety measures but enable modular functionalization.

- Cycloaddition (Method 2.3) balances yield and regioselectivity but demands specialized equipment.

Reaction Mechanism Insights

Tetrazole Ring Formation

The [3+2] cycloaddition mechanism between nitriles and azides proceeds via a concerted process:

- Nitrile Activation : Lewis acids (e.g., Zn²⁺) polarize the C≡N bond.

- Cycloaddition : Azide ion (N₃⁻) attacks the nitrile carbon, forming a five-membered transition state.

- Aromatization : Loss of N₂ gas yields the tetrazole ring.

For (1H-tetrazol-5-ylhydrazono)-acetic acid, the nitrile precursor (hydrazono-acetonitrile ) must contain the hydrazone moiety prior to cycloaddition.

Hydrazone Linkage Stability

The hydrazone group (–NH–N=CH–) is prone to hydrolysis under acidic/basic conditions. Thus, reaction pH must remain neutral to mildly acidic. Post-synthesis purification via recrystallization (ethanol/water) enhances stability.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for (1H-Tetrazol-5-ylhydrazono)-acetic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via two common routes:

Ester Hydrolysis : Ethyl 2-(1H-tetrazol-5-yl)acetate is reacted with a base (e.g., NaOH) followed by acidification to yield the product. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 substrate-to-base) are critical for >85% yield .

Cyanoacetic Acid Route : Cyanoacetic acid reacts with sodium azide (NaN₃) in the presence of ZnCl₂ as a catalyst (50–70°C, 12–24 hrs). Microwave-assisted synthesis reduces reaction time to 2–4 hrs with comparable yields .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using -NMR (δ 8.2–8.5 ppm for tetrazole protons) and IR (broad O-H stretch at 2500–3000 cm⁻¹) .

Q. How does this compound interact with transition metals, and what experimental parameters govern complex formation?

- Coordination Chemistry : The compound acts as a bifunctional ligand, coordinating Cu(II) and Ni(II) ions via the tetrazole N-atoms and hydrazone oxygen. Optimal complexation occurs at pH 6–8, with molar ratios (ligand:metal = 2:1) ensuring stable octahedral geometries .

- Methodology : Use UV-Vis spectroscopy (λ = 450–600 nm for d-d transitions) and cyclic voltammetry to assess redox behavior. Single-crystal X-ray diffraction (e.g., SHELX refinement ) confirms structural motifs .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Stability Analysis : The compound remains stable across pH 2–12 (tested via 24-hr incubations). Thermal gravimetric analysis (TGA) shows decomposition >200°C. Store at 4°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ) be integrated into the synthesis of this compound for metabolic profiling studies?

- Methodological Answer : Radiolabeled synthesis involves:

Step 1 : React K with hydrazine hydrate to form -labeled tetrazole intermediates.

Step 2 : Condense with chloroacetic acid under microwave irradiation (70°C, 2 hrs).

Q. What computational tools are effective for retrosynthetic planning and reaction mechanism elucidation?

- Strategy : Use AI-driven platforms (e.g., Reaxys/Pistachio databases) to predict feasible routes. Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states for nucleophilic substitutions (e.g., tetrazole ring formation) .

Q. How do structural modifications (e.g., substituents on the tetrazole ring) alter the compound’s reactivity in biochemical assays?

- Case Study : Introducing electron-withdrawing groups (e.g., -NO₂) at the tetrazole 5-position enhances ligand-metal binding affinity (Kd reduced from 10⁻⁶ M to 10⁻⁸ M for Cu(II)). Test via fluorescence quenching assays with BSA as a model protein .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

- Analysis : Discrepancies in yields (e.g., 70–90% for cyanoacetic acid route) arise from residual ZnCl₂ impurities. Implement post-synthesis purification:

- Ion-Exchange Chromatography : Use Dowex 50WX8 resin to remove metal traces.

- Recrystallization : Ethanol/water (3:1 v/v) at -20°C improves purity to >99% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。